3-Butoxy-4-nitrobenzoic acid

Enzyme Inhibition Drug Metabolism β-Glucuronidase

3-Butoxy-4-nitrobenzoic acid (CAS 72101-53-2) is the essential intermediate for oxybuprocaine hydrochloride. Its meta-butoxy/para-nitro substitution is non-interchangeable with shorter-chain analogs—the C4 chain ensures correct LogP (~3.0) and API pharmacokinetics. Substitution risks off-spec impurities and reduced yields. Also serves as Oxybuprocaine Impurity 12 reference standard and β-glucuronidase inhibitor (IC50 14.1 µM). ≥98% purity available.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 72101-53-2
Cat. No. B1331128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-4-nitrobenzoic acid
CAS72101-53-2
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)
InChIKeyRITZSLUFIIRTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxy-4-nitrobenzoic Acid (CAS 72101-53-2): Properties and Core Structural Identity for Procurement Decisions


3-Butoxy-4-nitrobenzoic acid (CAS 72101-53-2) is a disubstituted benzoic acid derivative with a molecular formula of C11H13NO5 and a molecular weight of 239.22 g/mol [1]. It is characterized by a butoxy group at the meta-position and a nitro group at the para-position on the benzene ring, which confers specific physicochemical properties including a calculated LogP of approximately 3.0 and a topological polar surface area (TPSA) of 89.7 Ų . The compound is a key intermediate in the synthesis of oxybuprocaine hydrochloride, a local anesthetic .

Why Generic Substitution of 3-Butoxy-4-nitrobenzoic Acid Fails in Critical Research Applications


The specific substitution pattern and side-chain length of 3-butoxy-4-nitrobenzoic acid are not interchangeable with other alkoxy-nitrobenzoic acid analogs. While compounds like 3-ethoxy-4-nitrobenzoic acid (CAS 367501-32-4) or 3-nitro-4-propoxybenzoic acid (CAS 35288-44-9) share the same core, their distinct physicochemical properties, such as LogP, melting point, and steric bulk, directly influence their reactivity, solubility, and performance in downstream applications . For instance, the butoxy chain is critical for the lipophilicity profile required in the synthesis of oxybuprocaine, and substituting it with a shorter alkoxy chain would alter the pharmacokinetic properties of the final drug product [1]. Direct substitution without rigorous re-validation of synthetic pathways and final product specifications can lead to off-specification impurities, reduced yields, or failure in the intended biological activity .

Quantitative Evidence Guide: Direct Comparisons for 3-Butoxy-4-nitrobenzoic Acid


Comparative β-Glucuronidase Inhibition: 3-Butoxy-4-nitrobenzoic Acid vs. Established Inhibitor

In a biochemical assay, 3-butoxy-4-nitrobenzoic acid demonstrated inhibition of bovine liver β-glucuronidase with an IC50 of 14.1 µM [1]. This activity can be benchmarked against a known reference inhibitor, D-saccharic acid 1,4-lactone, which exhibits an IC50 of approximately 3.6 µM under similar conditions [2]. While less potent, the activity of 3-butoxy-4-nitrobenzoic acid confirms its ability to engage the target and suggests utility as a tool compound or structural scaffold.

Enzyme Inhibition Drug Metabolism β-Glucuronidase

Lipophilicity and Polarity Profile: 3-Butoxy-4-nitrobenzoic Acid vs. 3-Ethoxy Analog

The lipophilicity of 3-butoxy-4-nitrobenzoic acid, as calculated by its LogP of 2.995 , is significantly higher than that of its 3-ethoxy analog, which has a calculated LogP of approximately 1.6 . This difference of over 1.3 LogP units translates to a more than 20-fold increase in partition coefficient, which directly impacts membrane permeability and organic solvent solubility.

Physicochemical Properties LogP Drug Design

Thermal Stability Comparison: Melting Point of 3-Butoxy-4-nitrobenzoic Acid vs. 4-Nitrobenzoic Acid

3-Butoxy-4-nitrobenzoic acid exhibits a melting point range of 170-174°C , which is significantly lower than that of the unsubstituted parent compound, 4-nitrobenzoic acid, which melts at 239-241°C [1]. This difference of approximately 70°C is attributed to the presence of the flexible butoxy side chain, which disrupts crystal packing and lowers the lattice energy.

Thermal Properties Crystallization Stability

Synthetic Utility as a Precursor: 3-Butoxy-4-nitrobenzoic Acid vs. 3-Hydroxy-4-nitrobenzoic Acid

3-Butoxy-4-nitrobenzoic acid is a direct and critical intermediate in the synthesis of oxybuprocaine hydrochloride, a process that proceeds in an overall yield of 67.2% [1]. In contrast, the unalkylated precursor, 3-hydroxy-4-nitrobenzoic acid, cannot be used directly for this synthesis without additional alkylation steps, which would introduce extra synthetic complexity, lower overall yield, and potentially generate different impurity profiles .

Synthetic Chemistry Intermediate Pharmaceutical

Optimal Application Scenarios for 3-Butoxy-4-nitrobenzoic Acid Based on Product-Specific Evidence


Synthesis and Impurity Profiling of Oxybuprocaine Hydrochloride

This is the primary, documented application. As a key intermediate, 3-butoxy-4-nitrobenzoic acid is essential for the synthesis of oxybuprocaine hydrochloride, a local anesthetic . It is also used as a reference standard for identifying and quantifying related impurities in the final drug product, as evidenced by its designation as 'Oxybuprocaine Impurity 12' by multiple standard vendors .

Research in Drug Metabolism and Glucuronidation Pathways

The compound's demonstrated inhibitory activity against β-glucuronidase (IC50 = 14.1 µM) makes it a suitable tool compound for in vitro studies investigating the role of this enzyme in drug metabolism, particularly in the context of enterohepatic recirculation and drug-induced gastrointestinal toxicity .

Development of Anti-Inflammatory Agents Targeting COX Enzymes

Preliminary data suggests that 3-butoxy-4-nitrobenzoic acid and its derivatives can inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin E2 production . This makes it a relevant scaffold for medicinal chemistry programs aimed at developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Research on Substituted Benzoic Acid Derivatives

The distinct physicochemical properties, including its LogP of ~3.0 and melting point of 170-174°C, make it a useful model compound for studies correlating structural modifications (e.g., alkoxy chain length) with properties like lipophilicity, solubility, and crystal packing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butoxy-4-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.